molecular formula C13H18 B1315652 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene CAS No. 4834-33-7

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

Cat. No. B1315652
Key on ui cas rn: 4834-33-7
M. Wt: 174.28 g/mol
InChI Key: IWIWGFMIKABCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589160B2

Procedure details

A mixture of 117.26 g of α-Methylstyrene (Aldrich 99%, 0.98 mol) and 73.0 g of t-Butanol (Aldrich 99%, 0.97 mol) were slowly added (1 hour) to a mixture of 200 g of acetic acid and 200 g of sulfuric acid, previously warmed at 40° C. The suspension so-obtained was stirred 30 min at 40° C. and then the 2 layers were separated. The organic layer was washed with a 0.7 M NaOH acqueous solution (3×50 ml, neutrality) and water (2×50 ml). The opaque yellow solution obtained was then distilled at 26 mbar. At about 100° C. a colourless transparent liquid was distilled off (28.43 g), which was characterized by NMR as pure 1,1,3,3 tetramethylindane (16.6% yield).
Quantity
117.26 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[C:10](O)([CH3:13])([CH3:12])[CH3:11].S(=O)(=O)(O)O>C(O)(=O)C>[CH3:11][C:10]1([CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:2]([CH3:3])([CH3:1])[CH2:12]1

Inputs

Step One
Name
Quantity
117.26 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
73 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred 30 min at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were slowly added (1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The suspension so-obtained
CUSTOM
Type
CUSTOM
Details
the 2 layers were separated
WASH
Type
WASH
Details
The organic layer was washed with a 0.7 M NaOH acqueous solution (3×50 ml, neutrality) and water (2×50 ml)
CUSTOM
Type
CUSTOM
Details
The opaque yellow solution obtained
DISTILLATION
Type
DISTILLATION
Details
was then distilled at 26 mbar
DISTILLATION
Type
DISTILLATION
Details
At about 100° C. a colourless transparent liquid was distilled off (28.43 g), which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CC(C2=CC=CC=C12)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.